

Independent Verification of H-Gly-D-Tyr-OH: A Comparative Guide

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Compound of Interest

Compound Name: *H-Gly-D-Tyr-OH*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetic routes and analytical results for the dipeptide **H-Gly-D-Tyr-OH**, offering a framework for the independent verification of its published data. While specific, direct comparative studies on **H-Gly-D-Tyr-OH** are not extensively available in public literature, this document compiles representative data and methodologies based on established peptide synthesis and analysis techniques.

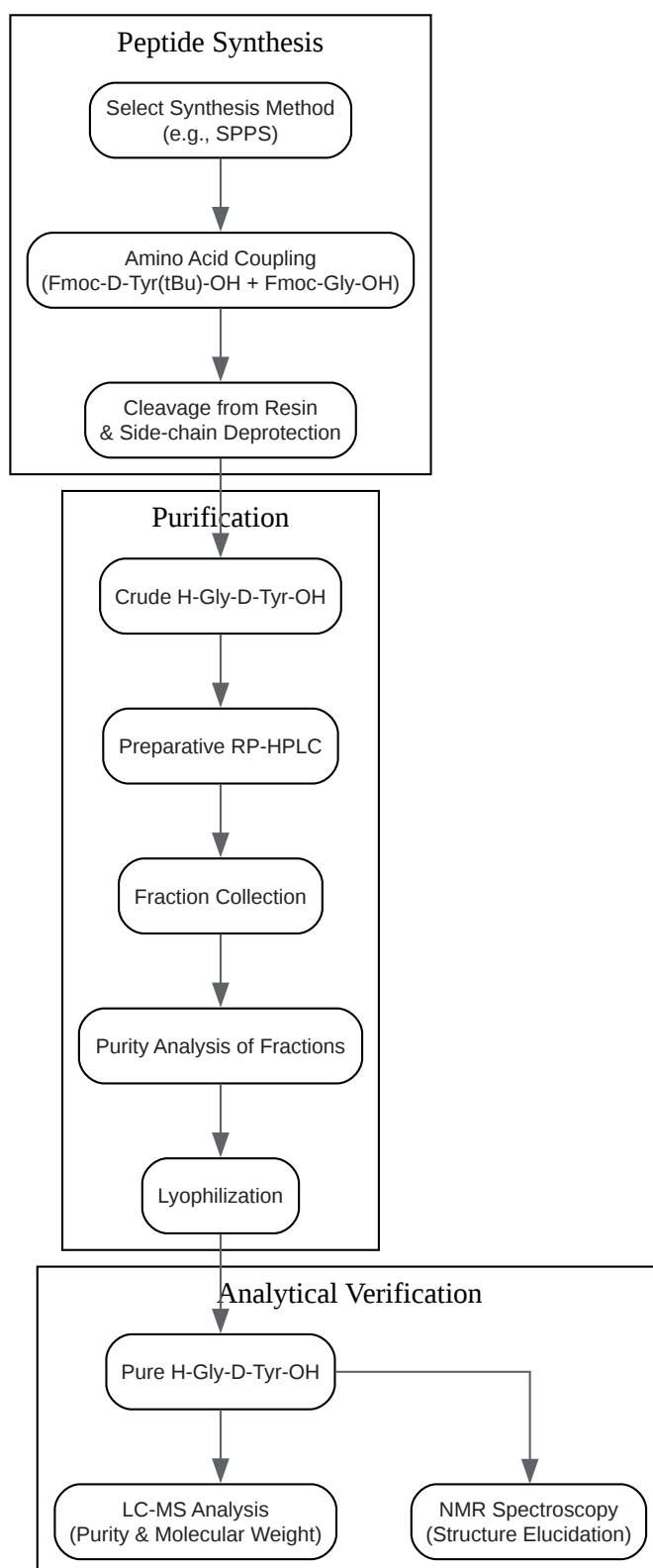
Comparative Data of Synthetic Methodologies

The synthesis of **H-Gly-D-Tyr-OH** can be approached through several methods, with Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Synthesis being the most common. Each method presents distinct advantages and challenges in terms of yield, purity, and scalability. Below is a summary of expected quantitative data from these two primary synthetic routes.

Parameter	Solid-Phase Peptide Synthesis (SPPS)	Solution-Phase Synthesis	Alternative Method: Chemoenzymatic
Principle	Stepwise addition of amino acids to a growing peptide chain on a solid resin support.[1]	Peptide bond formation occurs in a homogenous solvent system.	Utilizes enzymes, such as ligases, to form peptide bonds, often in aqueous media.[2]
Typical Crude Purity	75-90%	60-85%	85-98%
Overall Yield	60-80%	50-70%	70-95%
Key Advantages	Ease of purification, potential for automation.[3]	Scalability, potentially lower cost of reagents for large scale.	High selectivity, environmentally friendly, fewer side reactions.[3]
Key Disadvantages	Higher cost of reagents for large scale, potential for side reactions related to the resin.[4]	Purification can be more complex, requiring multiple crystallization or chromatographic steps.	Enzyme stability and cost can be a factor, substrate scope may be limited.

Experimental Workflow for Synthesis and Verification

The synthesis and subsequent verification of **H-Gly-D-Tyr-OH** involve a systematic workflow to ensure the final product meets the required purity and identity specifications. This process begins with the chemical synthesis of the peptide, followed by purification and comprehensive analytical characterization.



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Caption: Experimental workflow for **H-Gly-D-Tyr-OH** synthesis and verification.

Key Experimental Protocols

Reproducible experimental protocols are fundamental to the verification of scientific results. The following sections detail the methodologies for the synthesis, purification, and characterization of **H-Gly-D-Tyr-OH**.

Solid-Phase Peptide Synthesis (SPPS) of H-Gly-D-Tyr-OH

This protocol outlines a standard manual Fmoc/tBu-based solid-phase synthesis approach.

- **Resin Swelling:** Swell Fmoc-D-Tyr(tBu)-Wang resin in N,N-dimethylformamide (DMF) for 30 minutes.
- **Fmoc Deprotection:** Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step. Wash the resin thoroughly with DMF.
- **Glycine Coupling:** Pre-activate Fmoc-Gly-OH with a coupling agent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours. Confirm complete coupling with a ninhydrin test.
- **Final Fmoc Deprotection:** Repeat the Fmoc deprotection step to remove the protecting group from the N-terminal glycine.
- **Cleavage and Deprotection:** Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting group.
- **Peptide Precipitation and Isolation:** Precipitate the crude peptide in cold diethyl ether. Isolate the peptide by centrifugation and wash the pellet with cold ether.
- **Drying:** Dry the crude peptide under vacuum.

Purification by Preparative RP-HPLC

The crude peptide is purified using reverse-phase high-performance liquid chromatography.

- **Column:** C18 column (e.g., 10 μ m particle size, 250 x 22.5 mm).

- Mobile Phase A: 0.1% TFA in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A typical gradient would be 5-35% B over 30 minutes.
- Detection: UV at 220 nm and 280 nm.
- Procedure: Dissolve the crude peptide in a minimal amount of mobile phase A. Inject the solution onto the equilibrated column. Collect fractions corresponding to the major peak. Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Analytical Characterization

A. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is used to determine the purity and confirm the molecular weight of the synthesized peptide.

- Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) coupled to an HPLC system.
- Sample Preparation: Dissolve the purified peptide in a water/acetonitrile mixture with 0.1% formic acid.
- Data Acquisition: Acquire a full scan mass spectrum in positive ion mode. The expected protonated molecular ion $[M+H]^+$ for **H-Gly-D-Tyr-OH** (C₁₁H₁₄N₂O₄) is approximately m/z 239.10.
- Purity Assessment: The purity is determined by integrating the area of the main peak in the chromatogram.

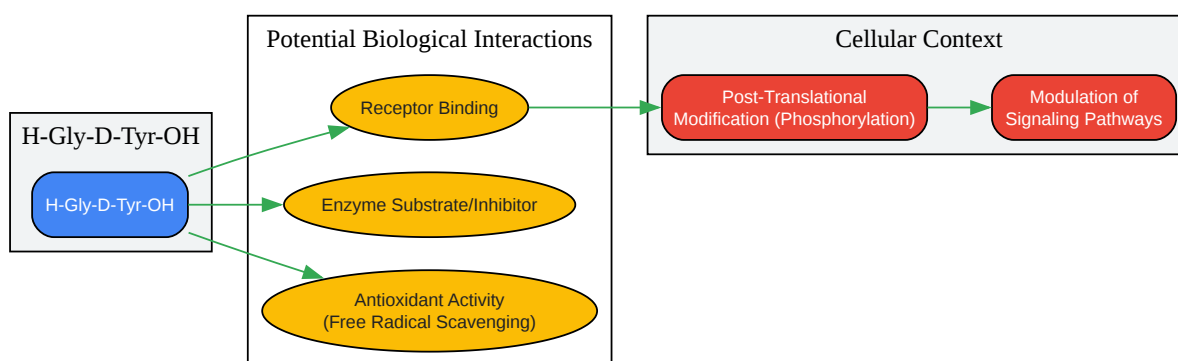
B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is employed to confirm the covalent structure of the dipeptide.

- **Sample Preparation:** Dissolve 5-10 mg of the purified peptide in 0.5 mL of deuterium oxide (D_2O).
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher).
- **1H NMR Spectroscopy:** Acquire a one-dimensional proton NMR spectrum. The spectrum should show characteristic signals for the glycine α -protons, and the α , β , and aromatic protons of the D-tyrosine residue.
- **^{13}C NMR Spectroscopy:** Acquire a one-dimensional carbon NMR spectrum to identify all the carbon atoms in the molecule, including the carbonyl carbons of the peptide bond and the C-terminus.

Signaling Pathways and Logical Relationships

While **H-Gly-D-Tyr-OH** is not directly implicated in specific major signaling pathways, short peptides containing tyrosine are of interest in various biological contexts. For instance, peptides with C-terminal tyrosine residues are studied for their potential antioxidant properties. The tyrosine residue can also be a site for post-translational modifications like phosphorylation, a key event in many cellular signaling cascades.



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